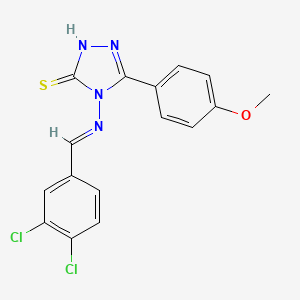
2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide, with the chemical formula C11H10Cl5N3OS, is a compound of interest. It belongs to the class of acetamides and contains multiple chlorine atoms, making it a halogenated organic molecule .
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Its rarity and specialized applications limit large-scale production.
Chemical Reactions Analysis
Reactivity:: 2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions, where a chlorine atom is replaced by another functional group.
Oxidation and Reduction: The compound’s chlorinated structure suggests potential redox reactions.
Amide Hydrolysis: Under specific conditions, hydrolysis of the amide bond can occur.
Chlorinating Agents: Used to introduce chlorine atoms.
Base-Catalyzed Hydrolysis: For amide cleavage.
Redox Reagents: To explore oxidation and reduction pathways.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Further research is needed to elucidate these details.
Scientific Research Applications
2-CL-N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)acetamide finds applications in various fields:
Chemistry: As a reagent in synthetic chemistry.
Biology: Investigating its interactions with biomolecules.
Medicine: Potential pharmaceutical applications.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
The compound’s mechanism of action remains an open question. Researchers would need to explore its molecular targets, pathways, and potential biological effects.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers can explore related compounds such as:
2-(4-Ethylphenoxy)-N-(2,2,2-Trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)acetamide: (CAS: 315238-44-9).
3-CL-N-(2,2,2-Trichloro-1-(((morpholine-4-carbothioyl)-amino)ethyl)benzamide: (CAS: 351005-83-9).
Properties
CAS No. |
406915-50-2 |
|---|---|
Molecular Formula |
C11H10Cl5N3OS |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H10Cl5N3OS/c12-5-8(20)18-9(11(14,15)16)19-10(21)17-7-4-2-1-3-6(7)13/h1-4,9H,5H2,(H,18,20)(H2,17,19,21) |
InChI Key |
ZTPIPSNXVDKTRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Ethoxycarbothioyl)sulfanyl]propanoic acid](/img/structure/B12010709.png)



![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)



![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)




